molecular formula C18H21N5O3S B2839195 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide CAS No. 1105240-64-9

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide

Cat. No.: B2839195
CAS No.: 1105240-64-9
M. Wt: 387.46
InChI Key: ZKWVQUYJWJAINP-UHFFFAOYSA-N
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Description

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Research into compounds like 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide focuses on the synthesis and biological activity of heterocyclic compounds, which are crucial for developing new therapeutic agents. Aromatic heterocycles, including pyrroles, thiophenes, and furans, are fundamental in designing drugs due to their diverse pharmacological properties. These compounds are often explored for their potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders, due to their ability to interact with biological targets in specific ways (Davies, 1992).

Synthesis and Biological Activity

The synthesis and biological evaluation of novel thiazolo[4,5-d]pyridazinones derivatives, including those with furan and pyrrolidinyl substituents, have been conducted to assess their analgesic and anti-inflammatory activities. These studies are pivotal for discovering new drugs with improved efficacy and reduced side effects. The ability of these compounds to modulate biological pathways can lead to the development of novel therapeutic agents for treating pain and inflammation (Demchenko et al., 2015).

Antioxidative Properties

Research into the antioxidative activities of heterocyclic compounds, such as those found in Maillard reaction products, demonstrates the potential of these molecules in preventing oxidative stress-related diseases. Pyrroles, in particular, have shown significant antioxidative activity, suggesting that compounds with pyrrole motifs, possibly including derivatives of this compound, could be explored for their protective effects against cellular damage caused by free radicals (Yanagimoto et al., 2002).

Exploring Chemical Space for Medicinal Chemistry

The exploration of unconquered chemical space, including the synthesis of novel heterocyclic rings, is crucial for expanding the diversity of available therapeutic molecules. This approach can lead to the discovery of new biologically active compounds with potential medicinal applications. By investigating unique heterocyclic scaffolds, researchers aim to identify new drug candidates with unique modes of action for various diseases (Thorimbert et al., 2018).

Properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-11(2)19-13(24)10-23-17(25)15-16(14(21-23)12-6-5-9-26-12)27-18(20-15)22-7-3-4-8-22/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWVQUYJWJAINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.